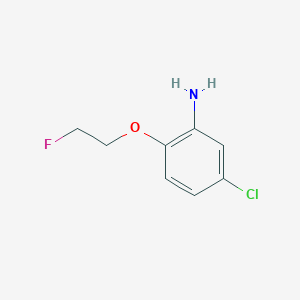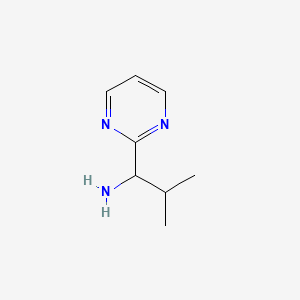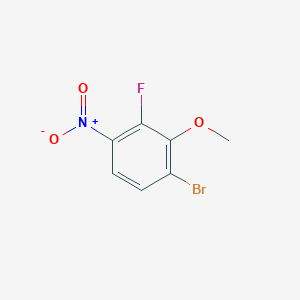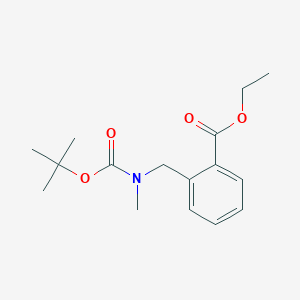
5-Chloro-2-(2-fluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H9ClFNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5-position and a 2-fluoroethoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-fluoroethoxy)aniline typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-nitroaniline.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Etherification: The resulting 5-chloro-2-aminoaniline is then reacted with 2-fluoroethanol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-(2-fluoroethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of a fluoroethoxy group.
2-Chloro-5-nitroaniline: Similar structure but with a nitro group instead of a fluoroethoxy group.
Dichloroanilines: Compounds with two chlorine atoms substituted on the aniline ring.
Uniqueness
5-Chloro-2-(2-fluoroethoxy)aniline is unique due to the presence of both a chlorine atom and a fluoroethoxy group on the aniline ring. This combination of substituents imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the fluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design and development.
Propiedades
Fórmula molecular |
C8H9ClFNO |
|---|---|
Peso molecular |
189.61 g/mol |
Nombre IUPAC |
5-chloro-2-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9ClFNO/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5H,3-4,11H2 |
Clave InChI |
RPGXWEWPNSSLNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid](/img/structure/B13081303.png)

![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)


![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)

![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)



